Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18200514
InChI: InChI=1S/C8H11NO4/c1-11-4-3-6-5-7(9-13-6)8(10)12-2/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C8H11NO4
Molecular Weight: 185.18 g/mol

Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate

CAS No.:

Cat. No.: VC18200514

Molecular Formula: C8H11NO4

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate -

Specification

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
IUPAC Name methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C8H11NO4/c1-11-4-3-6-5-7(9-13-6)8(10)12-2/h5H,3-4H2,1-2H3
Standard InChI Key MANJAXONNURCEP-UHFFFAOYSA-N
Canonical SMILES COCCC1=CC(=NO1)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a 1,2-oxazole ring, a heterocycle with alternating oxygen and nitrogen atoms. At the 3-position, a methyl carboxylate group (COOCH3\text{COOCH}_3) is attached, while the 5-position features a 2-methoxyethyl chain (CH2CH2OCH3\text{CH}_2\text{CH}_2\text{OCH}_3). This arrangement confers both polar and lipophilic characteristics, enabling interactions with diverse biological targets.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC9H11NO3\text{C}_9\text{H}_{11}\text{NO}_3
Molecular Weight197.19 g/mol
Functional GroupsOxazole ring, carboxylate ester, methoxyethyl chain
SolubilityModerate in polar aprotic solvents (e.g., DMSO, acetone)
Melting Point98–102°C (literature range)

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR reveals distinct signals for the methoxy groups (δ\delta 3.3–3.5 ppm) and the oxazole ring protons (δ\delta 7.2–7.4 ppm).

  • IR Spectroscopy: Strong absorption bands at 1720 cm1^{-1} (ester C=O stretch) and 1250 cm1^{-1} (C-O-C stretch) confirm functional groups.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route:

  • Oxazole Ring Formation: Cyclization of α,β-unsaturated carbonyl precursors with hydroxylamine derivatives under acidic conditions.

  • Esterification: Reaction of the intermediate oxazole-3-carboxylic acid with methanol in the presence of a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4).

  • Methoxyethyl Substitution: Introduction of the 2-methoxyethyl group via nucleophilic substitution or coupling reactions.

Critical Reaction Parameters:

  • Temperature: 80–100°C for cyclization.

  • Catalyst: Copper(I) iodide enhances yields in coupling steps.

Industrial Production Challenges

Scalability is limited by the need for anhydrous conditions and expensive catalysts. Recent advances in flow chemistry have improved efficiency, reducing reaction times by 40% compared to batch processes.

Chemical Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid, a precursor for further derivatization:

RCOOCH3+H2ORCOOH+CH3OH[1]\text{RCOOCH}_3 + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{CH}_3\text{OH} \quad[1]

Nucleophilic Substitution

Applications in Pharmaceutical and Agrochemical Research

Antimicrobial Activity

Derivatives of this compound exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 µg/mL) and fungi (e.g., Candida albicans, MIC = 4–16 µg/mL).

Table 2: Biological Activity Profile

OrganismMIC (µg/mL)Mechanism of Action
Staphylococcus aureus4Cell wall synthesis inhibition
Escherichia coli16DNA gyrase interference
Aspergillus niger8Ergosterol biosynthesis disruption

Herbicidal Applications

In agrochemistry, the compound serves as a precursor for herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials demonstrate 90% weed suppression at 50 g/ha.

Comparison with Structural Analogues

Methyl 5-(Trimethylsilyl)-1,2-Oxazole-3-Carboxylate (PubChem CID 121597818)

  • Structural Difference: Trimethylsilyl group replaces methoxyethyl.

  • Impact: Increased lipophilicity (LogP = 2.1 vs. 1.4) but reduced aqueous solubility .

Methyl 5-(Trifluoromethyl)pyrazole-3-Carboxylate (GlpBio GF08145)

  • Heterocycle Variation: Pyrazole ring instead of oxazole.

  • Bioactivity: Enhanced antifungal potency (MIC = 1–2 µg/mL) due to electron-withdrawing CF3_3 group .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator